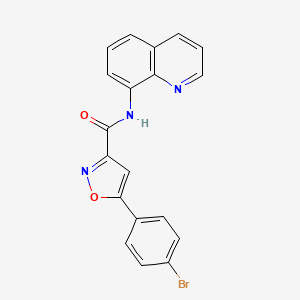
5-(4-bromophenyl)-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a bromophenyl group, a quinolinyl moiety, and an oxazole ring, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide typically involves a multi-step process:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and an amide. For instance, 4-bromobenzoyl chloride can react with glycine to form an intermediate, which then undergoes cyclization to form the oxazole ring.
Attachment of the Quinolinyl Group: The quinolinyl group can be introduced through a nucleophilic substitution reaction. Quinoline-8-amine can react with the oxazole intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Oxidation and Reduction: The quinolinyl moiety can participate in oxidation and reduction reactions, altering its electronic properties and potentially its biological activity.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromophenyl group could yield various substituted phenyl derivatives, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-bromophenyl)-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its versatility makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The quinolinyl moiety can intercalate with DNA, potentially disrupting cellular processes. The oxazole ring can interact with enzymes, inhibiting their activity. The bromophenyl group can participate in various binding interactions, enhancing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide
- 5-(4-fluorophenyl)-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide
- 5-(4-methylphenyl)-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide
Uniqueness
Compared to similar compounds, 5-(4-bromophenyl)-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity for certain biological targets, making it a more potent and selective molecule in various applications.
Properties
Molecular Formula |
C19H12BrN3O2 |
|---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-quinolin-8-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H12BrN3O2/c20-14-8-6-12(7-9-14)17-11-16(23-25-17)19(24)22-15-5-1-3-13-4-2-10-21-18(13)15/h1-11H,(H,22,24) |
InChI Key |
VFXZJOTWWFMTGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Br)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















